3-(Ethanesulfonyl)azetidine hydrochloride
Overview
Description
3-(Ethanesulfonyl)azetidine hydrochloride: is a chemical compound with the molecular formula C5H12ClNO2S. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle.
Mechanism of Action
Target of Action
3-(Ethanesulfonyl)azetidine hydrochloride is primarily used as a building block in the synthesis of polyamines . The primary targets of this compound are the monomers that undergo polymerization .
Mode of Action
The compound interacts with its targets through anionic and cationic ring-opening polymerization . This process involves the breaking of the ring structure of the azetidine monomer, leading to the formation of a polymer .
Biochemical Pathways
The polymerization of azetidine monomers, such as this compound, affects the biochemical pathways involved in the synthesis of polyamines . The resulting polymers have various structures (i.e., branched vs. linear) and degrees of control .
Pharmacokinetics
The compound’s adme (absorption, distribution, metabolism, and excretion) properties would likely be influenced by its chemical properties, including its molecular weight and structure .
Result of Action
The polymerization of this compound results in the formation of polymers with many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .
Action Environment
The action, efficacy, and stability of this compound are influenced by environmental factors such as temperature. For instance, the polymerization of azetidine monomers requires high temperatures (>100 °C) in order to polymerize .
Biochemical Analysis
Biochemical Properties
3-(Ethanesulfonyl)azetidine hydrochloride plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to specific sites on enzymes or proteins, leading to inhibition or activation of their functions. For instance, it has been observed to interact with certain sulfonamide-binding proteins, which can influence the biochemical pathways they are involved in .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of key signaling molecules, leading to changes in gene expression patterns and metabolic flux . These effects can result in altered cellular behavior, such as changes in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are critical for understanding the compound’s mechanism of action and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its biological activity . Long-term exposure to the compound can result in sustained alterations in cellular processes, which are important for evaluating its potential as a therapeutic agent.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as modulating specific biochemical pathways without causing significant toxicity. At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological functions . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. These interactions can influence metabolic flux and metabolite levels, leading to changes in cellular metabolism . The compound’s involvement in metabolic pathways is important for understanding its overall impact on cellular function and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms is essential for evaluating the compound’s bioavailability and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of the compound is important for understanding its mechanism of action and its potential effects on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Ethanesulfonyl)azetidine hydrochloride typically involves the reaction of azetidine with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its hydrochloride salt form .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-(Ethanesulfonyl)azetidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the ethanesulfonyl group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form the corresponding sulfonamide.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.
Major Products:
Substitution Reactions: The major products are substituted azetidines with various functional groups.
Oxidation Reactions: The major products are sulfoxides or sulfones.
Reduction Reactions: The major products are sulfonamides.
Scientific Research Applications
Chemistry: 3-(Ethanesulfonyl)azetidine hydrochloride is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations .
Biology and Medicine: Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of bioactive molecules .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes .
Comparison with Similar Compounds
Azetidine: A four-membered nitrogen-containing heterocycle with similar structural properties.
Aziridine: A three-membered nitrogen-containing heterocycle with higher ring strain and reactivity.
Pyrrolidine: A five-membered nitrogen-containing heterocycle with lower ring strain and reactivity.
Uniqueness: 3-(Ethanesulfonyl)azetidine hydrochloride is unique due to its ethanesulfonyl group, which imparts specific reactivity and stability. This makes it a valuable compound for various chemical transformations and applications in scientific research .
Properties
IUPAC Name |
3-ethylsulfonylazetidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S.ClH/c1-2-9(7,8)5-3-6-4-5;/h5-6H,2-4H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVNRLUYNFTWJKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1CNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1820707-49-0 | |
Record name | Azetidine, 3-(ethylsulfonyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1820707-49-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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